molecular formula C11H9N5O2 B6201968 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole CAS No. 2703774-84-7

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole

Cat. No.: B6201968
CAS No.: 2703774-84-7
M. Wt: 243.2
InChI Key:
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Description

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole, also known as 1-Methyl-3-nitropyrazole (MNP) is a chemical compound that has been studied for its potential applications in various areas of scientific research. MNP has been found to possess a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

MNP has been studied for its potential applications in various areas of scientific research. It has been used as a building block for the synthesis of other compounds, such as imidazopyridines and pyrazolopyrimidines. Additionally, MNP has been used in the synthesis of biologically active molecules, such as antimicrobial agents, antimalarial agents, and inhibitors of protein tyrosine kinases. It has also been used in the synthesis of fluorescent probes and dyes.

Mechanism of Action

MNP is believed to act as an inhibitor of protein tyrosine kinases. It is thought to bind to the ATP-binding site of the enzyme and prevent it from catalyzing the phosphorylation of tyrosine residues on target proteins. This inhibition of protein tyrosine kinase activity is believed to be the mechanism by which MNP exerts its biological effects.
Biochemical and Physiological Effects
MNP has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to possess anti-inflammatory and anti-cancer properties. Additionally, MNP has been found to possess antioxidant and anti-apoptotic activities, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

MNP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is readily available and inexpensive. However, MNP is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, it is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of MNP. One potential application is its use as a drug delivery system for the delivery of therapeutic compounds to target cells. Additionally, its use as a fluorescent probe or dye for imaging and analysis of biological samples is another potential application. Additionally, its use as a catalyst for the synthesis of other compounds could be explored. Finally, its use as an inhibitor of protein tyrosine kinases could be further investigated.

Synthesis Methods

MNP can be synthesized through a variety of methods, including the reaction of 3-nitro-1H-pyrazole with 1-methyl-imidazo[1,2-a]pyridine. This reaction is carried out under basic conditions and yields 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazoleitropyrazole as the final product. Other methods for the synthesis of MNP include the reaction of 3-nitro-1H-pyrazole with 1-methyl-imidazole and the reaction of 3-nitro-1H-pyrazole with 1-methylimidazolium chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole involves the reaction of imidazo[1,2-a]pyridine-2-carbaldehyde with 3-nitro-1H-pyrazole in the presence of a reducing agent and a catalyst.", "Starting Materials": [ "imidazo[1,2-a]pyridine-2-carbaldehyde", "3-nitro-1H-pyrazole", "reducing agent", "catalyst" ], "Reaction": [ "Step 1: Dissolve imidazo[1,2-a]pyridine-2-carbaldehyde and 3-nitro-1H-pyrazole in a suitable solvent.", "Step 2: Add the reducing agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a specific time period.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

2703774-84-7

Molecular Formula

C11H9N5O2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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